3-[4-(Difluoromethyl)-1,1,3-trioxo-benzothiophen-5-yl]oxy-5-fluoro-benzonitrile
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Overview
Description
3-[4-(Difluoromethyl)-1,1,3-trioxo-benzothiophen-5-yl]oxy-5-fluoro-benzonitrile is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of difluoromethyl and trioxo-benzothiophen groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Difluoromethyl)-1,1,3-trioxo-benzothiophen-5-yl]oxy-5-fluoro-benzonitrile typically involves multiple steps, starting from readily available precursors. The difluoromethylation process is a key step, often achieved through metal-based methods that transfer CF2H to C(sp2) sites . The reaction conditions usually involve the use of specific catalysts and reagents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to streamline the synthesis. The use of non-ozone depleting difluorocarbene reagents has been reported to enhance the efficiency and environmental sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[4-(Difluoromethyl)-1,1,3-trioxo-benzothiophen-5-yl]oxy-5-fluoro-benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can be performed using suitable reducing agents to modify the functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions are tailored to achieve the desired transformation while maintaining the integrity of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility .
Scientific Research Applications
3-[4-(Difluoromethyl)-1,1,3-trioxo-benzothiophen-5-yl]oxy-5-fluoro-benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(Difluoromethyl)-1,1,3-trioxo-benzothiophen-5-yl]oxy-5-fluoro-benzonitrile involves its interaction with specific molecular targets and pathways. The difluoromethyl group plays a crucial role in modulating the compound’s reactivity and binding affinity. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(Trifluoromethyl)-1,1,3-trioxo-benzothiophen-5-yl]oxy-5-fluoro-benzonitrile
- 3-[4-(Methyl)-1,1,3-trioxo-benzothiophen-5-yl]oxy-5-fluoro-benzonitrile
Uniqueness
Compared to similar compounds, 3-[4-(Difluoromethyl)-1,1,3-trioxo-benzothiophen-5-yl]oxy-5-fluoro-benzonitrile exhibits unique properties due to the presence of the difluoromethyl group. This group enhances the compound’s stability, reactivity, and potential biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-[[4-(difluoromethyl)-1,1,3-trioxo-1-benzothiophen-5-yl]oxy]-5-fluorobenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8F3NO4S/c17-9-3-8(6-20)4-10(5-9)24-12-1-2-13-14(15(12)16(18)19)11(21)7-25(13,22)23/h1-5,16H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNQGQABRIDCLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(S1(=O)=O)C=CC(=C2C(F)F)OC3=CC(=CC(=C3)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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